molecular formula C9H8Cl2O2 B13939761 2,2-Dichloro-1-(2-methoxyphenyl)ethan-1-one CAS No. 57956-70-4

2,2-Dichloro-1-(2-methoxyphenyl)ethan-1-one

Cat. No.: B13939761
CAS No.: 57956-70-4
M. Wt: 219.06 g/mol
InChI Key: TXJGXNTZTBEJHV-UHFFFAOYSA-N
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Description

2,2-Dichloro-1-(2-methoxyphenyl)ethan-1-one is an α,α-dichlorinated acetophenone derivative featuring a methoxy substituent at the ortho position of the phenyl ring. This compound is characterized by its dichloroacetyl group (–CO–CHCl₂), which imparts significant electronic and steric effects. These parameters are critical for understanding electron density distribution (EDD) and bonding behavior in similar compounds.

Properties

CAS No.

57956-70-4

Molecular Formula

C9H8Cl2O2

Molecular Weight

219.06 g/mol

IUPAC Name

2,2-dichloro-1-(2-methoxyphenyl)ethanone

InChI

InChI=1S/C9H8Cl2O2/c1-13-7-5-3-2-4-6(7)8(12)9(10)11/h2-5,9H,1H3

InChI Key

TXJGXNTZTBEJHV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)C(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-1-(2-methoxyphenyl)ethan-1-one can be achieved through several methods. One common approach involves the chlorination of 1-(2-methoxyphenyl)ethan-1-one using chlorine gas or a chlorinating agent such as thionyl chloride. The reaction typically takes place under reflux conditions in the presence of a solvent like dichloromethane or chloroform.

Industrial Production Methods

On an industrial scale, the production of 2,2-Dichloro-1-(2-methoxyphenyl)ethan-1-one may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-1-(2-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, alcohols) in the presence of a base such as sodium hydroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran.

    Oxidation: Potassium permanganate in aqueous or acidic conditions.

Major Products Formed

    Substitution: Formation of substituted ethanones with various functional groups.

    Reduction: Formation of 2,2-dichloro-1-(2-methoxyphenyl)ethanol.

    Oxidation: Formation of 2,2-dichloro-1-(2-hydroxyphenyl)ethan-1-one.

Scientific Research Applications

2,2-Dichloro-1-(2-methoxyphenyl)ethan-1-one has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Biological Studies: Studied for its interactions with biological molecules and potential bioactivity.

    Industrial Applications: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1-(2-methoxyphenyl)ethan-1-one involves its interaction with molecular targets through its functional groups. The carbonyl group can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding. These interactions can influence the compound’s reactivity and bioactivity, making it a valuable tool in medicinal chemistry and biological studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural and Electronic Properties of Dichloroethanone Derivatives

Compound Name Substituent Key Structural Features QTAIM Parameters (ρ, ∇²ρ) Reference
2,2-Dichloro-1-(2-methoxyphenyl)ethan-1-one 2-methoxyphenyl Ortho-methoxy group; polarized C=O bond Not explicitly reported N/A
2,2-Dichloro-1-(1H-pyrrol-2-yl)ethan-1-one 1H-pyrrol-2-yl Nonpolar C–C bonds; conjugated N5–C4 bond in pyrrole ring ρ = 0.26–0.34 e/ų; ∇²ρ = –0.5–1.2 a.u.
R-28725 (2,2-Dichloro-1-(2,2-dimethyloxazolidin-3-yl)ethan-1-one) 2,2-dimethyloxazolidin-3-yl Oxazolidine ring; steric hindrance from dimethyl groups Not reported
XB-1 (2,2-Dichloro-1-(4-((4-isopropylphenyl)amino)-3-nitrophenyl)ethan-1-one) 3-nitro, 4-isopropylamino Strong electron-withdrawing nitro group; extended π-system IC₅₀ = 337 nM (PDK inhibition)
2,2-Dichloro-1-(3-fluorophenyl)ethan-1-one 3-fluorophenyl Electron-withdrawing fluorine substituent MW = 207.03 g/mol; purity ≥95%

Key Observations:

  • Substituent Effects: The ortho-methoxy group in the target compound likely increases steric hindrance compared to para-substituted analogs (e.g., XB-1). Electron-donating methoxy groups may reduce the electrophilicity of the carbonyl compared to electron-withdrawing groups like nitro (–NO₂) in XB-1, which enhances PDK inhibitory activity .
  • Bond Polarization : In 2,2-dichloro-1-(1H-pyrrol-2-yl)ethan-1-one, the C=O bond exhibits high polarization (ρ ≈ 0.34 e/ų), while conjugated bonds in the pyrrole ring show intermediate electron delocalization (∇²ρ ≈ –0.5 a.u.) . Similar behavior is expected in the target compound.

Biological Activity

2,2-Dichloro-1-(2-methoxyphenyl)ethan-1-one, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and various biological evaluations.

Chemical Structure and Properties

The compound 2,2-Dichloro-1-(2-methoxyphenyl)ethan-1-one is characterized by the following chemical structure:

  • Molecular Formula : C10H8Cl2O
  • Molecular Weight : 233.08 g/mol
  • CAS Number : 109-14-8

This compound features two chlorine atoms and a methoxyphenyl group, which may contribute to its biological activity.

Antimicrobial Properties

Research indicates that 2,2-Dichloro-1-(2-methoxyphenyl)ethan-1-one exhibits significant antimicrobial properties. It has been tested against various bacterial strains, revealing moderate to high efficacy.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Pseudomonas aeruginosa128 μg/mL

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and protein synthesis pathways, leading to cell death .

Antichlamydial Activity

Recent studies have highlighted the antichlamydial activity of this compound. It has been shown to significantly reduce the viability of Chlamydia trachomatis in vitro. The compound's effectiveness was assessed through various assays, including:

  • Cell Viability Assays : Demonstrated a reduction in infectious elementary bodies (EBs) formation.
  • Morphological Studies : Indicated changes in chlamydial inclusion size and structure upon treatment.

The results suggest that the compound may serve as a lead for developing new antichlamydial agents .

Cytotoxicity Evaluation

Cytotoxicity studies are crucial for determining the safety profile of any bioactive compound. Evaluations performed on human cell lines demonstrated that 2,2-Dichloro-1-(2-methoxyphenyl)ethan-1-one exhibits a favorable safety profile with high IC50 values, indicating low toxicity at therapeutic concentrations .

The proposed mechanism of action for 2,2-Dichloro-1-(2-methoxyphenyl)ethan-1-one involves:

  • Inhibition of Protein Synthesis : Disruption of ribosomal function leading to reduced protein production.
  • Cell Membrane Disruption : Alteration of membrane integrity resulting in leakage of cellular contents.

These mechanisms contribute to its broad-spectrum antimicrobial activity and specific effects against Chlamydia .

Case Study 1: Antimicrobial Efficacy Against MRSA

In a controlled study evaluating the efficacy of 2,2-Dichloro-1-(2-methoxyphenyl)ethan-1-one against Methicillin-resistant Staphylococcus aureus (MRSA), it was found that the compound exhibited significant bactericidal activity at concentrations as low as 32 μg/mL. The study concluded that this compound could be a promising candidate for treating MRSA infections .

Case Study 2: Chlamydial Infection Treatment

Another study focused on the use of 2,2-Dichloro-1-(2-methoxyphenyl)ethan-1-one in treating Chlamydia trachomatis infections. The results indicated that treatment with this compound led to a significant decrease in chlamydial inclusion numbers and size in infected cell cultures. This suggests potential therapeutic applications in managing chlamydial infections .

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